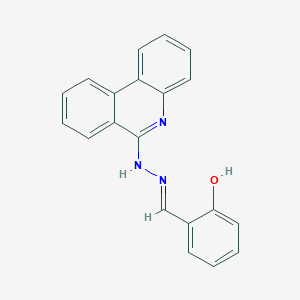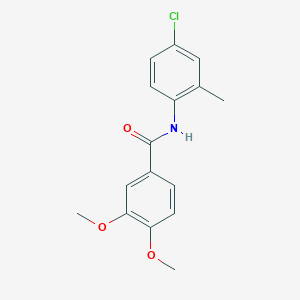
2-hydroxybenzaldehyde 6-phenanthridinylhydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-hydroxybenzaldehyde 6-phenanthridinylhydrazone is a chemical compound that has been widely used in scientific research. It is a hydrazone derivative of 2-hydroxybenzaldehyde and 6-phenanthridinecarbohydrazide. This compound has been found to have various applications in the field of biochemistry and pharmacology.
Wirkmechanismus
The mechanism of action of 2-hydroxybenzaldehyde 6-phenanthridinylhydrazone is not fully understood. However, it is believed to act by chelating metal ions and interfering with various cellular processes. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
2-hydroxybenzaldehyde 6-phenanthridinylhydrazone has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase. It has also been found to have antioxidant activity and to protect against oxidative stress. This compound has been shown to have anti-inflammatory activity and to inhibit the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-hydroxybenzaldehyde 6-phenanthridinylhydrazone in lab experiments is its ability to chelate metal ions. This makes it a useful tool for studying the role of metal ions in various cellular processes. However, one of the limitations of using this compound is its toxicity. It has been found to be toxic to some cell lines at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 2-hydroxybenzaldehyde 6-phenanthridinylhydrazone. One area of research is the development of new drugs based on this compound for the treatment of cancer and bacterial infections. Another area of research is the study of the mechanism of action of this compound and its interaction with metal ions. Further research is also needed to determine the toxicity of this compound and its potential side effects.
Synthesemethoden
The synthesis of 2-hydroxybenzaldehyde 6-phenanthridinylhydrazone can be achieved by the reaction of 2-hydroxybenzaldehyde with 6-phenanthridinecarbohydrazide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is obtained as a yellow crystalline solid after purification.
Wissenschaftliche Forschungsanwendungen
2-hydroxybenzaldehyde 6-phenanthridinylhydrazone has been extensively used in scientific research as a chelating agent for various metal ions such as copper, nickel, and cobalt. It has also been found to have antibacterial, antifungal, and antitumor activities. This compound has been used in the development of new drugs for the treatment of various diseases such as cancer and bacterial infections.
Eigenschaften
IUPAC Name |
2-[(E)-(phenanthridin-6-ylhydrazinylidene)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O/c24-19-12-6-1-7-14(19)13-21-23-20-17-10-3-2-8-15(17)16-9-4-5-11-18(16)22-20/h1-13,24H,(H,22,23)/b21-13+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKPPAACTGBBTKM-FYJGNVAPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC2=NC3=CC=CC=C3C4=CC=CC=C42)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC2=NC3=CC=CC=C3C4=CC=CC=C42)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(E)-(phenanthridin-6-ylhydrazinylidene)methyl]phenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(4-isopropylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(3-methylphenyl)-4-quinolinecarboxamide](/img/structure/B6059830.png)
![1-(3-{4-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-2-oxo-2H-chromen-6-yl}propanoyl)-4-piperidinecarboxamide](/img/structure/B6059833.png)
![6-{1-[6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-piperidinyl}-2-methyl-4-pyrimidinol](/img/structure/B6059856.png)
![1-(3-methoxybenzyl)-N-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzyl]-3-piperidinamine](/img/structure/B6059864.png)
![7-cycloheptyl-3-(4-fluorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6059873.png)
![N'-(5-chloro-2-hydroxybenzylidene)-5-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-2-furohydrazide](/img/structure/B6059880.png)
![ethyl 1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B6059888.png)

![N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)acrylamide](/img/structure/B6059890.png)
![N-methyl-3-[(3-pyridinylamino)sulfonyl]benzamide](/img/structure/B6059893.png)
![3H-imidazo[2,1-a]isoindol-2(5H)-imine hydrochloride](/img/structure/B6059899.png)
![2-[4-(2-chlorobenzyl)-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B6059913.png)
![methyl 2-{[(8-ethoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B6059919.png)
